(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile
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Overview
Description
The compound “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile” is a complex organic molecule that features a benzothiazole moiety, a sulfanyl group, and a nitrile group. Compounds containing benzothiazole structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile” typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of a benzothiazole derivative with a suitable sulfanyl-substituted ketone and a nitrile-containing compound under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for cost-effectiveness and efficiency. This may include continuous flow reactions, the use of industrial-grade solvents and reagents, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, compounds containing benzothiazole moieties are often studied for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, derivatives of benzothiazole are investigated for their pharmacological activities. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials with specific properties. They may also find applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole structures.
Sulfanyl-substituted compounds: Molecules containing sulfanyl groups.
Nitrile-containing compounds: Compounds with nitrile functional groups.
Uniqueness
The uniqueness of “(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile” lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
IUPAC Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-4-(4-methylphenyl)sulfanyl-3-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-12-6-8-13(9-7-12)22-11-16(21)14(10-19)18-20-15-4-2-3-5-17(15)23-18/h2-9,20H,11H2,1H3/b18-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBUBMRXLNDNHW-JXAWBTAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C(=C2NC3=CC=CC=C3S2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)/C(=C\2/NC3=CC=CC=C3S2)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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